N-[(Naphthalen-1-yl)methyl]nonanamide
Description
N-[(Naphthalen-1-yl)methyl]nonanamide is a synthetic amide derivative characterized by a nonanamide backbone linked to a naphthalen-1-ylmethyl group. Its structure combines a hydrophobic alkyl chain (nonanamide) with a bulky aromatic naphthalene moiety, which distinguishes it from simpler benzyl or vanillyl-substituted analogs.
The synthesis of naphthalene-containing amides typically involves direct acylation reactions between substituted benzylamines or naphthylmethylamines and nonanoyl chloride, followed by purification via chromatography or crystallization . The naphthalene ring system may enhance π-π stacking interactions in solid-state structures, as observed in related compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides, which exhibit distinct hydrogen-bonding patterns and crystallographic properties .
Properties
CAS No. |
114847-35-7 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)nonanamide |
InChI |
InChI=1S/C20H27NO/c1-2-3-4-5-6-7-15-20(22)21-16-18-13-10-12-17-11-8-9-14-19(17)18/h8-14H,2-7,15-16H2,1H3,(H,21,22) |
InChI Key |
STHLDUFVTDGJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methyl]nonanamide typically involves the reaction of naphthalen-1-ylmethanamine with nonanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Naphthalen-1-yl)methyl]nonanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ylmethanamine.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
N-[(Naphthalen-1-yl)methyl]nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Naphthalen-1-yl)methyl]nonanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Potency (IC₅₀ Values)
TRPV1 activation potency varies significantly with substituents:
- N-(3-Methoxybenzyl)nonanamide: IC₅₀ = 45 μM
- N-(4-Hydroxybenzyl)nonanamide: IC₅₀ = 62 μM
- N-Benzylnonanamide: IC₅₀ = 78 μM
- N-(4-Trifluoromethylbenzyl)nonanamide: IC₅₀ = 200 μM
The naphthalen-1-ylmethyl group in the target compound likely reduces TRPV1 affinity compared to nonivamide (IC₅₀ ~10 μM) due to steric hindrance and lack of hydrogen-bonding groups (e.g., 4-OH, 3-MeO in vanillyl derivatives). Molecular modeling of nonivamide highlights critical interactions:
Cytotoxicity (LC₅₀ Values)
Cytotoxicity in lung epithelial cells correlates with TRPV1 expression:
- Nonivamide: LC₅₀ = 115 μM (BEAS-2B cells)
- N-(3,4-Dihydroxybenzyl)nonanamide: LC₅₀ = 16 μM
- N-Benzylnonanamide: LC₅₀ >250 μM (least toxic) The naphthalene analog’s toxicity is unreported but predicted to be intermediate, as bulkier substituents may reduce membrane permeability.
Physicochemical Properties
- Solubility : Naphthalene derivatives exhibit lower aqueous solubility than vanillyl or methoxybenzyl analogs due to increased hydrophobicity .
- Hydrogen Bonding: Unlike nonivamide, naphthalene-containing analogs lack hydrogen-bond donors, reducing binding to TRPV1’s hydrophilic pockets .
Notes
Structural-Activity Relationship (SAR): The 3-MeO and 4-OH groups in nonivamide are critical for TRPV1 activation, while naphthalene substitution prioritizes hydrophobic interactions over receptor binding .
Toxicity Profile : TRPV1-independent cytotoxicity mechanisms (e.g., metabolic disruption) may dominate in naphthalene derivatives due to their structural bulk .
Synthetic Accessibility : Naphthalene derivatives require specialized purification techniques (e.g., flash chromatography) to isolate crystalline products .
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